molecular formula C8H8F3NO B1300835 n-Methyl-4-(trifluoromethoxy)aniline CAS No. 41419-59-4

n-Methyl-4-(trifluoromethoxy)aniline

Cat. No.: B1300835
CAS No.: 41419-59-4
M. Wt: 191.15 g/mol
InChI Key: MGCCWCLGIPNIBP-UHFFFAOYSA-N
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Description

n-Methyl-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C8H8F3NO. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group, and a trifluoromethoxy group is attached to the para position of the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Methyl-4-(trifluoromethoxy)aniline typically involves the reaction of 4-(trifluoromethoxy)aniline with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the methylation process .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: n-Methyl-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogen atoms into the benzene ring .

Scientific Research Applications

n-Methyl-4-(trifluoromethoxy)aniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of n-Methyl-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)aniline
  • 3-(Trifluoromethyl)aniline
  • 2-(Trifluoromethyl)aniline

Comparison: n-Methyl-4-(trifluoromethoxy)aniline is unique due to the presence of both a methyl group and a trifluoromethoxy group, which impart distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity patterns and biological activities, making it a versatile compound in various research fields .

Biological Activity

n-Methyl-4-(trifluoromethoxy)aniline (CAS Number: 41419-59-4) is an organic compound notable for its unique trifluoromethoxy substituent, which enhances its biological activity and lipophilicity. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H8F3NO
  • Molecular Weight : Approximately 191.15 g/mol
  • Structure : The compound consists of an aniline backbone with a methyl group on the nitrogen and a trifluoromethoxy group at the para position.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The trifluoromethoxy group increases the compound's lipophilicity, facilitating better membrane penetration. This property is particularly advantageous in drug design, where enhanced bioavailability is crucial.

Biological Applications

  • Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for various enzymes. For instance, it has been studied as a potential inhibitor of Bcr-Abl, a fusion protein involved in certain leukemias. The compound's structural modifications, such as N-methyl substitution, have been shown to significantly impact its inhibitory potency .
  • Antimicrobial Activity : The compound has been evaluated for its efficacy against various microbial strains. It has shown potential in inhibiting Mycobacterium species, which are responsible for tuberculosis and other infections .
  • Pharmaceutical Development : Due to its unique properties, this compound is being explored as a scaffold for developing new therapeutic agents. Its ability to modify biological interactions makes it a candidate for further optimization in drug development.

Case Studies

  • Bcr-Abl Inhibition Study :
    • A study evaluated the structure-activity relationship (SAR) of this compound derivatives against Bcr-Abl transformed cells.
    • The compound displayed an EC50 value of 1 μM, indicating significant inhibitory activity. Variations in the aniline structure led to varying degrees of potency, highlighting the importance of specific functional groups in maintaining biological activity .
  • Antimycobacterial Activity :
    • A review highlighted the effectiveness of this compound against clinical strains of Mycobacterium avium complex.
    • The compound demonstrated moderate solubility and good metabolic stability, making it a promising candidate for further development against resistant strains .

Comparative Analysis

Compound NameBiological ActivityEC50 (μM)Notes
This compoundBcr-Abl Inhibitor1Significant potency in enzyme inhibition
4-Fluoro-n-octyl-3-[azepan-1-yl)methyl] indoleAntimycobacterial0.03High potency against M. abscessus
N,N-Dimethyl-4-(trifluoromethoxy)anilineReduced activityNALoss of potency with N,N-dimethyl substitution

Properties

IUPAC Name

N-methyl-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-12-6-2-4-7(5-3-6)13-8(9,10)11/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCCWCLGIPNIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353230
Record name n-methyl-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41419-59-4
Record name n-methyl-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41419-59-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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